



## **Application Notes and Protocols for the** Formylation of 2-Fluoroanisole

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Compound of Interest					
Compound Name:	2-Fluoroanisole				
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This document provides detailed experimental protocols for the formylation of **2-fluoroanisole**, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The protocols outlined below cover four distinct methodologies: Rieche Formylation, Ortho-lithiation Formylation, Vilsmeier-Haack Reaction, and Duff Reaction. A comparative summary of the quantitative data for these methods is presented to facilitate the selection of the most suitable protocol based on desired yield, regioselectivity, and reaction conditions.

### **Comparative Data Summary**

The formylation of 2-fluoroanisole can lead to two primary regioisomers: 3-fluoro-4methoxybenzaldehyde and 2-fluoro-6-methoxybenzaldehyde. The choice of formylation method significantly influences the product distribution and overall yield.



Formylation Method	Predominant Isomer	Yield (%)	Regioselectivit y (para:ortho)	Key Reagents
Rieche Formylation	3-Fluoro-4- methoxybenzald ehyde	~85-90%	High para- selectivity	Dichloromethyl methyl ether, TiCl4
Ortho-lithiation Formylation	2-Fluoro-6- methoxybenzald ehyde	~70-80%	High ortho- selectivity	n-Butyllithium, DMF
Vilsmeier-Haack Reaction	3-Fluoro-4- methoxybenzald ehyde	Moderate	Predominantly para	POCl₃, DMF
Duff Reaction	Not highly effective for anisoles	Low	Primarily ortho (on phenols)	Hexamethylenet etramine, acid

Note: Yields and regioselectivity for the Vilsmeier-Haack and Duff reactions on **2-fluoroanisole** are not extensively reported in the literature and are generally lower than for more activated substrates. The data presented is based on general principles of these reactions.

# **Experimental Protocols**Rieche Formylation for para-Selective Formylation

The Rieche formylation is a powerful method for the formylation of electron-rich aromatic compounds, offering high para-selectivity in the case of **2-fluoroanisole**.[1][2] The reaction utilizes a dichloromethyl alkyl ether in the presence of a Lewis acid, such as titanium tetrachloride.[1]

#### Protocol:

- To a solution of **2-fluoroanisole** (1.0 eq) in dry dichloromethane (DCM), add titanium tetrachloride (TiCl<sub>4</sub>, 1.2 eq) dropwise at 0 °C under an inert atmosphere.
- Stir the mixture for 10-15 minutes at 0 °C.



- Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-methoxybenzaldehyde.[3]

Logical Workflow for Rieche Formylation:



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Caption: Rieche Formylation Workflow.

# Ortho-lithiation Formylation for ortho-Selective Formylation

Directed ortho-lithiation provides a highly regioselective method to introduce a formyl group at the position ortho to the methoxy group in **2-fluoroanisole**. The methoxy group acts as a powerful directed metalation group (DMG), guiding the organolithium reagent to the adjacent position.

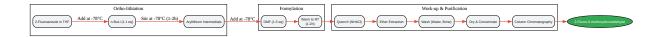


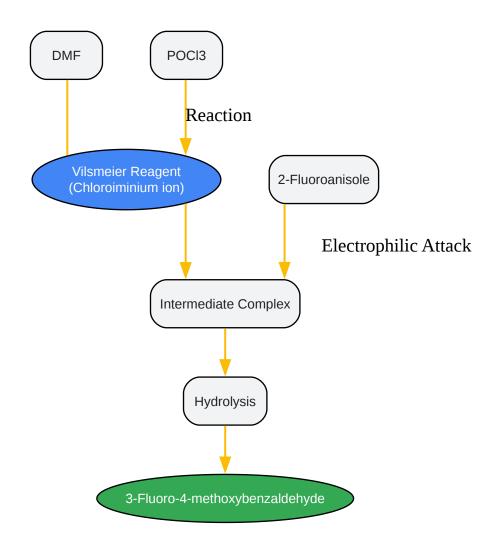
#### Protocol:

- Dissolve **2-fluoroanisole** (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution. A color change is typically observed, indicating the formation of the aryllithium species.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the solution, maintaining the temperature at -78 °C.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-methoxybenzaldehyde.

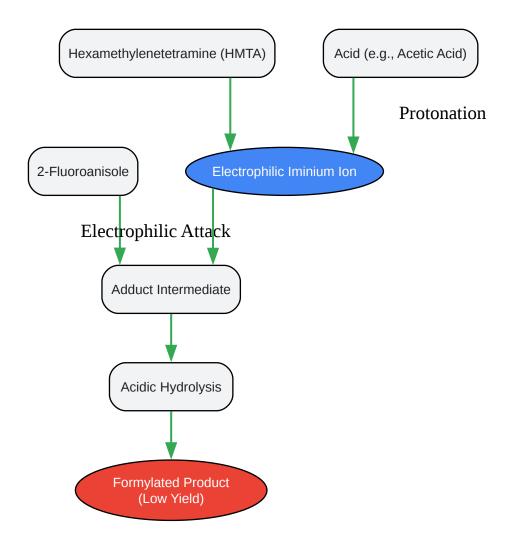
Logical Workflow for Ortho-lithiation Formylation:











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